molecular formula C14H11NO2 B1590965 4-(Benzyloxy)-2-hydroxybenzonitrile CAS No. 189439-24-5

4-(Benzyloxy)-2-hydroxybenzonitrile

Cat. No. B1590965
M. Wt: 225.24 g/mol
InChI Key: SZVJDJBGNPQFKF-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-2-hydroxybenzonitrile” likely refers to a compound that has a benzonitrile group (a benzene ring with a nitrile group attached), a benzyloxy group (a benzene ring with an oxygen and a benzyl group attached), and a hydroxy group (an oxygen and hydrogen atom) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzyloxy compound with a hydroxybenzonitrile compound under appropriate conditions . The exact method would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involving this compound could include various organic reactions, such as nucleophilic substitutions or electrophilic additions . The exact reactions would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Scientific Research Applications

Application

“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes .

Method

The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-hydroxybenzonitrile” with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio to form the complexes .

Results

The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .

2. Synthesis of Chalcone Derivatives

Application

“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

Method

The chalcone derivatives are synthesized by coupling “4-(Benzyloxy)-2-hydroxybenzonitrile” with aromatic substituted aldehydes .

Results

The synthesized chalcone derivatives were screened for antimicrobial activity .

3. Synthesis of Metal Complexes

Application

“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of Schiff base ligands, which are then used to create metal complexes .

Method

The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-hydroxybenzonitrile” with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio to form the complexes .

Results

The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .

4. Medical Depigmentation

Application

“4-(Benzyloxy)-2-hydroxybenzonitrile”, also known as Monobenzone, is used as a topical drug for medical depigmentation .

Method

Monobenzone is applied topically to the skin to cause depigmentation .

Results

Monobenzone causes permanent depigmentation, making it useful in treating conditions like vitiligo .

5. Synthesis of Metal Complexes

Application

“4-(Benzyloxy)-2-hydroxybenzonitrile” is used in the synthesis of Schiff base ligands, which are then used to create metal complexes .

Method

The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-hydroxybenzonitrile” with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio to form the complexes .

Results

The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the 2.98 to 3.89 μM range .

6. Medical Depigmentation

Application

“4-(Benzyloxy)-2-hydroxybenzonitrile”, also known as Monobenzone, is used as a topical drug for medical depigmentation .

Method

Monobenzone is applied topically to the skin to cause depigmentation .

Results

Monobenzone causes permanent depigmentation, making it useful in treating conditions like vitiligo .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions involving this compound could include further studies of its synthesis, properties, and potential applications. For example, it could be investigated for potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

2-hydroxy-4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJDJBGNPQFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572919
Record name 4-(Benzyloxy)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-hydroxybenzonitrile

CAS RN

189439-24-5
Record name 4-(Benzyloxy)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 226 g (1.00 mol) of 2-hydroxy-4(phenylmethoxy)benzaldehyde in 287 ml (3.83 mol) of nitroethane and of 313 g (2.3 mol) of sodium acetate in 570 ml of acetic acid is heated at 104° C. for 8 hours and is then poured into 3 l of a mixture of water and ice. The precipitate is then filtered off, rinsed with diisopropyl ether and dried. 118 g of product are obtained. Moreover, the filtrate is extracted with diethyl ether, the organic phase is washed with an aqueous sodium hydrogencarbonate solution and then with water, dried over sodium sulphate and concentrated under reduced pressure and the residue is then triturated in diisopropyl ether. 67 additional g of product are thus obtained.
Quantity
226 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
287 mL
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Ocak, NY Canli, BB Eran - Journal of Molecular Structure, 2021 - Elsevier
… To a solution of 4.0 mmol of 4-benzyloxy-2-hydroxybenzonitrile (1) and 3.6 mmol of 4-(4-n-octyloxyphenoxycarbonyl)benzoic acid (2) in 60 mL of dry dichloromethane, 6.0 mmol of N,N’-…
Number of citations: 5 www.sciencedirect.com
M Alaasar, S Poppe, C Kerzig, C Klopp… - Journal of Materials …, 2017 - pubs.rsc.org
… Compounds A–D and F were synthesised starting from 4-benzyloxy-2-hydroxybenzaldehyde which was converted to 4-benzyloxy-2-hydroxybenzonitrile (1) as described in the literature…
Number of citations: 25 pubs.rsc.org
H Ocak, BB Eran, S Nuray, A Özkonstanyan… - Journal of Materials …, 2021 - pubs.rsc.org
… 4-Benzyloxy-2-hydroxybenzonitrile C was prepared from commercially available 4-benzyloxy-2-hydroxybenzaldehyde by the formation of the oxime, followed by dehydration as …
Number of citations: 5 pubs.rsc.org
E Westphal, H Gallardo, GF Caramori… - … A European Journal, 2016 - Wiley Online Library
… The obtained benzoic acid 11 was converted to the respective benzoyl chloride by treatment with thionyl chloride and further esterified with 4-benzyloxy-2-hydroxybenzonitrile;28a …

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